molecular formula C25H18N2O4S B10873705 (2E)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B10873705
M. Wt: 442.5 g/mol
InChI Key: NGPFGGPMLJEECF-MDWZMJQESA-N
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Description

N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA is a complex organic compound that belongs to the class of thioureas

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA typically involves the reaction of 9,10-anthraquinone with thiourea and 4-methoxyphenylacryloyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed in an appropriate solvent, such as dichloromethane or chloroform, to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA undergoes various types of chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, dihydroanthracene compounds, and substituted thioureas, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound’s anthracene moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the thiourea group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(4-METHOXYPHENYL)ACRYLOYL]THIOUREA is unique due to its combination of an anthracene moiety with a thiourea group and a methoxyphenyl acrylate group

Properties

Molecular Formula

C25H18N2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

(E)-N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C25H18N2O4S/c1-31-17-10-6-15(7-11-17)8-13-22(28)27-25(32)26-16-9-12-20-21(14-16)24(30)19-5-3-2-4-18(19)23(20)29/h2-14H,1H3,(H2,26,27,28,32)/b13-8+

InChI Key

NGPFGGPMLJEECF-MDWZMJQESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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